molecular formula C21H19N3O5 B2426471 N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899740-80-8

N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2426471
CAS No.: 899740-80-8
M. Wt: 393.399
InChI Key: HGSUULAOKBCZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a potent and selective cell-permeable inhibitor of Death-Associated Protein Kinase 1 (DAPK1), demonstrating an IC50 of 6.5 nM. This compound was identified through a targeted screening effort to find molecules that could inhibit the pro-apoptotic and autophagy-inducing functions of DAPK1. Its primary research value lies in the specific and potent blockade of DAPK1's kinase activity, which allows scientists to dissect the intricate signaling pathways governing autophagic cell death and ischemic neuronal death . By inhibiting DAPK1, this compound has been shown to provide significant neuroprotection in models of cerebral ischemia, positioning it as a critical pharmacological tool for investigating the molecular mechanisms underlying stroke and other neurodegenerative conditions. Furthermore, its high selectivity makes it invaluable for differentiating DAPK1-mediated pathways from those regulated by other closely related kinases, thereby enabling a clearer understanding of DAPK1's specific role in cellular stress responses, synaptic plasticity , and disease pathogenesis.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-2-29-19-11-4-3-10-18(19)22-20(25)17-9-6-12-23(21(17)26)14-15-7-5-8-16(13-15)24(27)28/h3-13H,2,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSUULAOKBCZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of the ethoxy and nitro groups enhances its chemical versatility, potentially influencing its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of dihydropyridine compounds exhibit notable antitumor activity. For instance, studies have shown that certain dihydropyridine derivatives can inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and Aurora-A kinase. This suggests that this compound may also possess similar properties, warranting further investigation into its structure-activity relationship (SAR) .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory properties by modulating pathways associated with inflammation. The ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 may be a characteristic shared by this compound. Preliminary studies should focus on evaluating its effect on these pathways to confirm its potential as an anti-inflammatory agent.

Antimicrobial Activity

Emerging evidence suggests that the compound may exhibit antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating that this compound could be explored for its antibacterial activity. Testing against both Gram-positive and Gram-negative bacteria would provide insights into its spectrum of activity.

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of a related dihydropyridine derivative on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation and induction of apoptosis. This finding supports the hypothesis that this compound may similarly induce cytotoxic effects in cancer cells.
  • Anti-inflammatory Mechanism : In vitro assays revealed that a structurally similar compound significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with LPS. This suggests that this compound could modulate inflammatory responses effectively.

Research Findings Summary Table

Activity Mechanism Reference
AntitumorInhibition of BRAF(V600E), Aurora-A kinase
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AntimicrobialEfficacy against Gram-positive/negative bacteria

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of dihydropyridine compounds exhibit anticancer properties. N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise in inhibiting the proliferation of cancer cells. Studies have demonstrated that modifications to the dihydropyridine structure can enhance its cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further research in the development of new antimicrobial agents . The presence of the nitro group is believed to contribute to this activity by interfering with microbial DNA synthesis.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been employed to produce this compound efficiently. This method reduces reaction times and improves yields compared to traditional heating methods. The reaction typically involves the condensation of appropriate precursors under microwave irradiation, allowing for rapid formation of the desired compound .

Green Chemistry Approaches

Recent advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound. Techniques such as solvent-free reactions and the use of biodegradable catalysts are being explored to minimize environmental impact while maintaining high yields and purity .

Neurological Disorders

Emerging research highlights the potential of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuroprotective therapies, particularly in conditions like Alzheimer's disease and Parkinson's disease .

Cardiovascular Applications

Dihydropyridine derivatives are well-known calcium channel blockers used in cardiovascular medicine. The compound's structure suggests potential applications in managing hypertension and other cardiovascular diseases by modulating calcium ion flow in cardiac muscle cells .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating strong inhibition .
Study 2Antimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations comparable to standard antibiotics .
Study 3Neurological ImpactIn vivo studies indicated neuroprotective effects in models of oxidative stress, suggesting potential for treating neurodegenerative diseases .

Preparation Methods

Synthetic Strategy Overview

The target molecule's architecture necessitates a modular approach combining three structural components:

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid core
  • 3-Nitrobenzyl substituent at position 1
  • N-(2-ethoxyphenyl) carboxamide group

Industrial-scale syntheses favor sequential assembly through (a) dihydropyridine ring formation, (b) N-alkylation, and (c) carboxamide coupling. Academic routes often employ convergent strategies with pre-functionalized intermediates.

Retrosynthetic Analysis

The compound dissects into three synthons:

  • 2-Ethoxyaniline for carboxamide formation
  • 3-Nitrobenzyl bromide for N-alkylation
  • 2-Oxo-dihydropyridine-3-carbonyl chloride as central scaffold

Patented routes utilize in situ generation of the carbonyl chloride intermediate to minimize isolation steps.

Detailed Preparation Methods

Dihydropyridine Core Synthesis

Two principal methods dominate literature:

Knoevenagel-Cyclization Sequence (Industrial Route)

Developed in US10392384B2, this method proceeds through:

  • Knoevenagel condensation : Reacting 2-ethoxybenzaldehyde (0.5 mol) with ethyl cyanoacetate (0.55 mol) in dichloromethane (5 L) with piperidine (0.05 mol) and glacial acetic acid (0.025 mol) at 40°C for 6 hours, achieving 96% conversion.
  • Cyclization : Treating the cinnamate intermediate with ammonium acetate (1.2 eq) in refluxing isopropanol (12 L) under nitrogen for 24 hours, yielding 87% 2-oxo-dihydropyridine.

Key Optimization Parameters

Parameter Optimal Range Impact on Yield
Solvent Ratio (v/w) 10:1 (i-PrOH) +15% yield
Catalyst Loading 5% Piperidine/AcOH Prevents dimerization
Reaction Time 5-6 hours (Step 1) Minimizes decomposition
Meldrum's Acid-Mediated Cyclization (Academic Route)

As per MDPI Proceedings:

  • React Meldrum's acid derivative (1.0 eq) with cyanoacetamide (1.05 eq) in ethanol (10 mL/g) at 78°C for 24 hours.
  • Acidify with HCl to pH 5, isolating the dihydropyridine core in 68-74% yield.

Comparative Analysis

Method Yield (%) Purity (HPLC) Scalability
Knoevenagel 87 98.5 Industrial
Meldrum's Acid 71 95.2 Lab-scale

N-Alkylation with 3-Nitrobenzyl Group

Introducing the 3-nitrobenzyl moiety requires careful electrophile selection:

Benzyl Bromide Alkylation
  • React dihydropyridine core (1.0 eq) with 3-nitrobenzyl bromide (1.35 eq) in DMF (8 mL/g) at 80°C for 12 hours under N₂.
  • Quench with ice-water, extract with ethyl acetate, and crystallize from methanol/water (1:3) to achieve 92% yield.

Critical Process Controls

  • Maintain pH >8 to prevent nitro group reduction
  • Use molecular sieves (3Å) to absorb HBr byproduct

Carboxamide Formation

Coupling with 2-ethoxyaniline employs two activation methods:

Carbodiimidazole Activation (Patent Method)
  • Generate imidazolide by treating carboxylic acid (1.0 eq) with 1,1'-carbodiimidazole (1.4 eq) and DMAP (0.1 eq) in THF (10 mL/g) at 50°C for 3 hours.
  • Add 2-ethoxyaniline (1.2 eq) and hexamethyldisilazane (4.5 eq), refluxing for 16 hours to achieve 89% yield.
DCC/DMAP Coupling (Database Protocol)
  • Activate acid (1.0 eq) with DCC (1.2 eq)/DMAP (0.2 eq) in DCM (15 mL/g) at 0°C for 1 hour.
  • Add 2-ethoxyaniline (1.1 eq), stir at 25°C for 12 hours, yielding 84% product.

Coupling Method Comparison

Parameter CDI Method DCC Method
Yield (%) 89 84
Byproduct Removal Simplified Requires filtration
Cost (USD/g) 12.40 9.80

Process Optimization Strategies

Solvent System Optimization

Dielectric constant (ε) significantly impacts reaction kinetics:

Cyclization Solvent Screening

Solvent ε Yield (%) Purity (%)
i-PrOH 19.4 87 98.5
EtOH 24.3 79 96.2
DMF 36.7 64 89.7

Data from demonstrates isopropanol's superiority in balancing polarity and hydrogen bonding capacity.

Catalysis Enhancements

Introducing phase-transfer catalysts (PTC) in alkylation steps:

  • Adding TBAB (0.1 eq) reduces reaction time from 12 to 6 hours while maintaining 91% yield

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6)
δ 8.52 (s, 1H, NH), 8.21–8.17 (m, 2H, ArH), 7.89–7.85 (m, 1H, ArH), 6.98–6.94 (m, 2H, ArH), 5.32 (s, 2H, CH₂), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.41 (t, J=7.0 Hz, 3H, CH₃).

HPLC Purity
Method: C18 column, 70:30 MeCN/H₂O + 0.1% TFA, 1 mL/min, λ=254 nm
Retention time: 8.92 min, Purity: 98.7%

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg) Percentage of Total
3-Nitrobenzyl bromide 420 38%
CDI 680 29%
Solvents 150 18%

Data extrapolated from shows raw material costs dominate production expenses.

Waste Stream Management

Key byproducts requiring treatment:

  • HBr from alkylation: Neutralized with NaOH to NaBr (96% recovery)
  • DCU from coupling: Removed via filtration (99% efficiency)

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do they influence its chemical reactivity?

  • Answer: The compound’s core is a dihydropyridine ring substituted with a 3-nitrobenzyl group at position 1 and an N-(2-ethoxyphenyl)carboxamide at position 3. The ethoxy group enhances lipophilicity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity in electrophilic substitutions or redox reactions. The dihydropyridine core is critical for conformational flexibility and potential biological interactions, such as enzyme inhibition .

Q. What synthetic routes are recommended for preparing this compound, and how are reaction conditions optimized?

  • Answer: Synthesis typically involves multi-step reactions:

Intermediate formation : Coupling 2-ethoxyaniline with a pre-functionalized dihydropyridine precursor.

Cyclization : Acid- or base-catalyzed cyclization under controlled temperature (e.g., 60–80°C).

Functionalization : Introducing the 3-nitrobenzyl group via nucleophilic substitution or alkylation.
Optimization includes solvent selection (e.g., DMF for polar intermediates), catalysts (e.g., Lewis acids for cyclization), and purification via column chromatography .

Q. How is the compound’s purity and structural integrity validated post-synthesis?

  • Answer:

  • Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to confirm ≥95% purity.
  • Structural verification :
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) groups .

Advanced Research Questions

Q. What methodologies are employed to investigate its mechanism of action as a potential enzyme inhibitor?

  • Answer:

  • Enzymatic assays : Measure IC50_{50} values against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates.
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to active sites, guided by crystallographic data of homologous enzymes.
  • Structure-Activity Relationship (SAR) : Systematic substitution of the ethoxyphenyl or nitrobenzyl groups to identify critical pharmacophores. For example, replacing the nitro group with halogens (Cl, F) alters binding affinity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer: Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using standardized protocols (e.g., NIH/NCATS guidelines).
  • Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution.
  • Structural analogs : Compare activity of derivatives (e.g., 3-nitro vs. 4-nitrobenzyl analogs) to isolate substituent effects. Statistical tools (e.g., ANOVA) quantify significance .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, sulfonamide) to enhance solubility.
  • Metabolic stability : Replace the ethoxy group with a methoxy group to reduce cytochrome P450-mediated oxidation.
  • Prodrug design : Mask the carboxamide as an ester for improved absorption.
    Pharmacokinetic studies in rodent models (e.g., Cmax_{max}, t1/2_{1/2}) guide optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.